147865-49-4 (FK633) vs. RGDS: ~1,000-Fold Superior Potency in Platelet Aggregation Inhibition
In human platelet-rich plasma (PRP), ((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine (FK633) demonstrates approximately 1,000-fold greater potency than the benchmark peptide RGDS. FK633 inhibited aggregation induced by ADP, collagen, thrombin, and PAF with IC₅₀ values of 103 nM, 87 nM, 98 nM, and 239 nM, respectively, while RGDS exhibited similar inhibitory patterns but with significantly weaker potency [1].
| Evidence Dimension | Platelet aggregation inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 103 nM (ADP), 87 nM (collagen), 98 nM (thrombin), 239 nM (PAF) |
| Comparator Or Baseline | RGDS: ~1,000-fold weaker than FK633 |
| Quantified Difference | ~1,000-fold increase in potency |
| Conditions | Human platelet-rich plasma (PRP), ex vivo aggregation assays |
Why This Matters
This potency differential translates to a substantially lower mass requirement per assay or experiment, reducing procurement costs and minimizing solvent/excipient interference in complex biological systems.
- [1] Aoki T, et al. The anti-platelet and anti-thrombotic effects of FK633, a peptide-mimetic GPIIbIIIa antagonist. Thromb Res. 1996;81(4):439-450. View Source
